

Application Note: Quantification of Dicloxacillin in Animal Tissue by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicloxacillin-¹³C₄*

Cat. No.: *B12405583*

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Abstract

This application note details a robust and sensitive method for the quantification of dicloxacillin in various animal tissues (e.g., muscle, kidney) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] The sample preparation involves protein precipitation and solid-phase extraction (SPE) to achieve a clean extract suitable for LC-MS/MS analysis. The method is validated according to established guidelines and is suitable for applications in veterinary drug residue monitoring, pharmacokinetic studies, and food safety assessment.

Introduction

Dicloxacillin is a narrow-spectrum β -lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is commonly used in veterinary medicine to treat bacterial infections. Monitoring its concentration in animal tissues is crucial to ensure food safety and adherence to maximum residue limits (MRLs). Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high selectivity and accuracy.[2] This method employs a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar

ionization efficiency, effectively compensating for matrix-induced signal suppression or enhancement.[2]

Experimental

Materials and Reagents

- Standards: Dicloxacillin sodium salt (analytical standard), Dicloxacillin-¹³C₄ sodium salt (internal standard).[3]
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
- Reagents: Phosphate buffer (0.1 M, pH 8.0), Piperidine, Trichloroacetic acid (TCA).[4][5][6]
- Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent.

Sample Preparation

A derivatization step with piperidine is included to form a more stable derivative of dicloxacillin, which is particularly beneficial for β -lactam antibiotics that can be unstable during extraction.[6][7]

- Homogenization: Weigh 2 g of minced animal tissue (e.g., muscle, kidney) into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known concentration of Dicloxacillin-¹³C₄ internal standard solution to each sample.
- Extraction and Derivatization:
 - Add 40 mL of 100 mM phosphate buffer (pH 8.0).[6]
 - Vortex for 30 seconds.
 - Add 300 μ L of piperidine and vortex immediately for another 30 seconds.[6]
 - Incubate for 30 minutes at room temperature to allow for derivatization.

- Add 100 μ L of phosphoric acid and vortex.[4]
- Centrifuge at 4000 x g for 10 minutes.
- Solid-Phase Extraction (SPE):
 - Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with 3 mL of water.
 - Elute the analytes with 4 mL of a mixture of acetonitrile, methanol, and water (45:45:10, v/v/v).[4]
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter through a 0.22 μ m syringe filter into an LC vial for analysis.

LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity II or equivalent
- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-1 min: 5% B

- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10-10.1 min: 95% to 5% B
- 10.1-12 min: 5% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Sciex Triple Quad 6500+ or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Dicloxacillin-piperidine	470	160	311
Dicloxacillin- ¹³ C ₄ -piperidine	474	160	315

(Note: The precursor ion m/z for Dicloxacillin is based on its derivatization with piperidine. The exact m/z for the labeled internal standard will depend on the position and number of ¹³C atoms.)^[5]

Results and Discussion

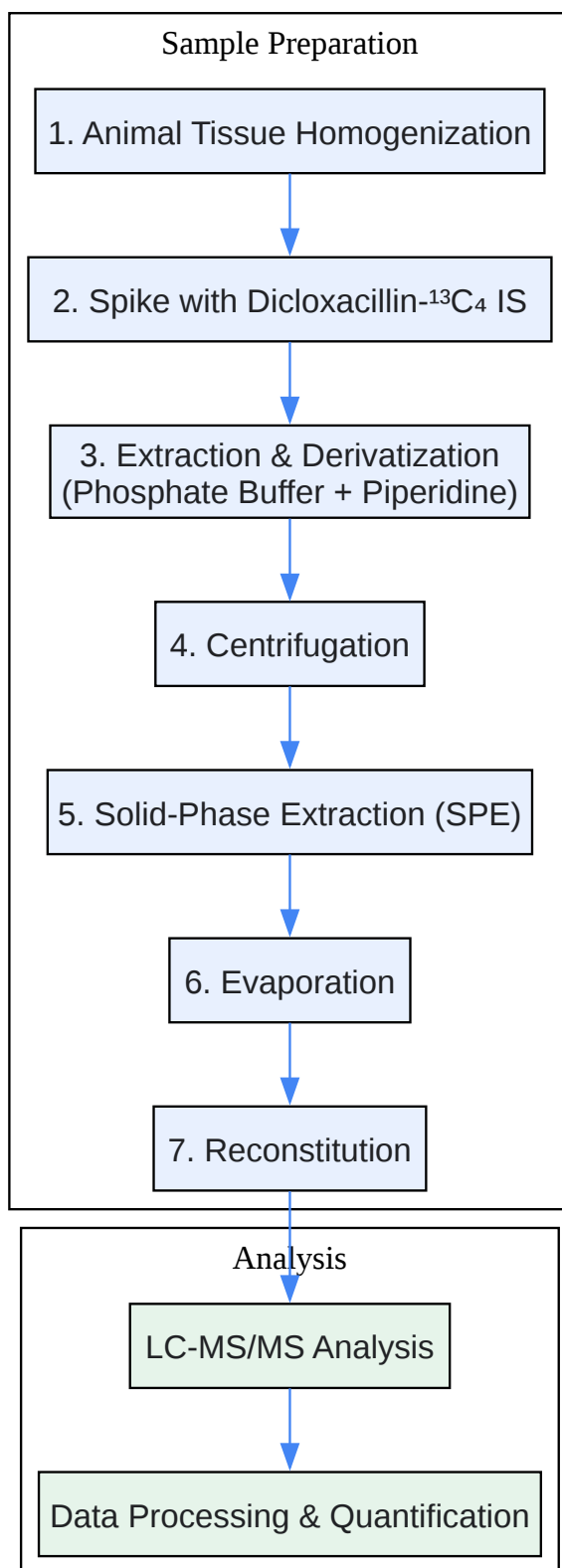
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

Parameter	Result
Linearity Range	1 - 500 µg/kg
Correlation Coefficient (r ²)	> 0.995
Accuracy (Recovery)	85 - 110%
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Limit of Detection (LOD)	0.5 µg/kg
Limit of Quantification (LOQ)	1.5 µg/kg

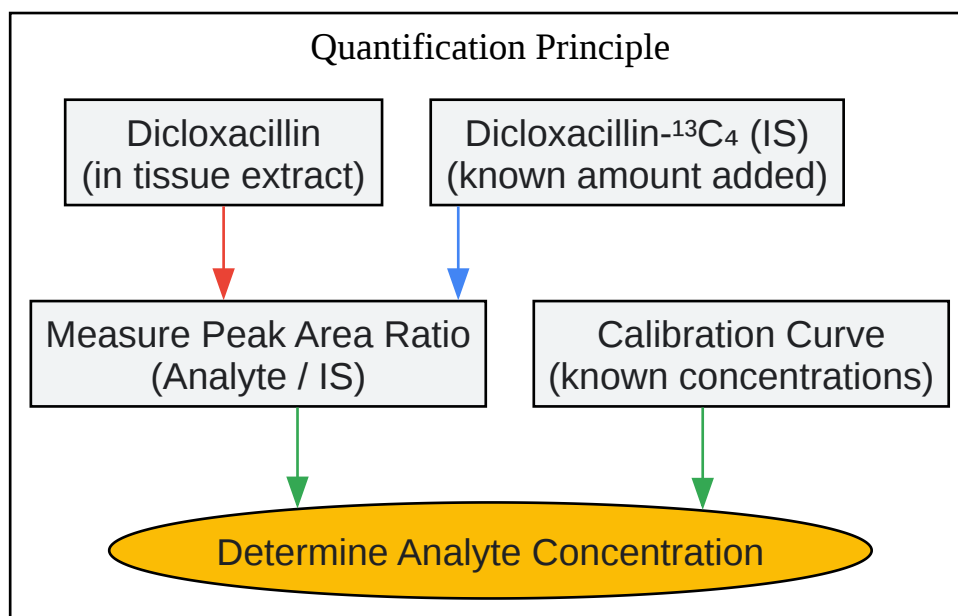
Note: These values are representative and may vary depending on the specific tissue matrix and instrumentation.

Diagrams



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Caption: Experimental workflow for dicloxacillin quantification.



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